molecular formula C₇¹³CH₉N₃O B1147428 Benzaldehyde-13C Semicarbazone CAS No. 1331636-03-3

Benzaldehyde-13C Semicarbazone

Cat. No.: B1147428
CAS No.: 1331636-03-3
M. Wt: 164.17
InChI Key:
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Description

Benzaldehyde-13C Semicarbazone (also known as 13C-benzaldehyde semicarbazone) is an important compound used in chemical synthesis and scientific research. It is a white crystalline solid with a molecular weight of 163.1 g/mol, and has a melting point of about 183°C. It is a derivative of benzaldehyde, an aromatic aldehyde with the chemical formula C7H6O. This compound is a versatile reagent used in organic synthesis and scientific research, and is also used as a reference compound for the analysis of other compounds.

Scientific Research Applications

Enhanced Anticonvulsant Formulation

Benzaldehyde semicarbazone, when included in β-Cyclodextrin, forms a highly effective anticonvulsant formulation. The use of the host–guest strategy significantly improves the efficiency and bioavailability of benzaldehyde semicarbazone, making it a promising candidate for pharmaceutical formulations targeting anticonvulsants. The inclusion compound was tested in rats, showcasing a decrease in the minimum dose necessary to produce anticonvulsant activity, highlighting its potential in medical applications (Teixeira et al., 2003).

Coordination Mode in Ruthenium Complexes

Benzaldehyde semicarbazone displays a variety of coordination modes when reacting with different ruthenium complexes. This versatility in coordination, demonstrated by varying types of complexes formed with ruthenium, signifies the potential of benzaldehyde semicarbazone in the field of inorganic chemistry, particularly in forming compounds with unique structural and redox properties (Basuli et al., 2001).

Nonlinear Optical Material Properties

The compound showcases promising quadratic nonlinear optical properties, particularly in second harmonic generation (SHG). The synthesis and growth of single crystals of semicarbazone of p-dimethylamino benzaldehyde, a related compound, indicate the potential of benzaldehyde semicarbazone derivatives in the field of nonlinear optics and photonics (Manivannan & Dhanuskodi, 2003).

Oxidative Cyclization Studies

Benzaldehyde semicarbazones undergo selective oxidative cyclization to form 1,2,4-triazolin-5-ones when treated with cupric perchlorate in specific conditions. This property is significant in the field of organic synthesis and could contribute to the development of new synthetic methodologies or compounds (Noto et al., 1995).

Synthesis and Characterization of Single Crystals

Benzaldehyde semicarbazone (BSC) crystals were grown and characterized, identifying potential for organic nonlinear optical materials. The functional groups, structural, and thermal properties were analyzed, providing a comprehensive understanding of the material's characteristics and potential applications in various fields, including photonics and materials science (Babu et al., 2002).

Future Directions

The synthesis of functionalized (benz)aldehydes, including Benzaldehyde-13C Semicarbazone, via a two-step, one-pot procedure, has been presented . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents . This very fast methodology also facilitates the effective synthesis of a ¹¹C radiolabeled aldehyde .

Properties

IUPAC Name

[(E)-benzylideneamino](13C)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6+/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGUXECGGCUDCV-YFXCZPJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N[13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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